![molecular formula C17H13BrN2O B15075179 1-(4-Bromophenyl)-3-(1-naphthyl)urea CAS No. 86138-45-6](/img/structure/B15075179.png)
1-(4-Bromophenyl)-3-(1-naphthyl)urea
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Overview
Description
1-(4-Bromophenyl)-3-(1-naphthyl)urea is an organic compound that features a bromophenyl group and a naphthyl group connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(1-naphthyl)urea typically involves the reaction of 4-bromoaniline with 1-naphthyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(1-naphthyl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(4-Bromophenyl)-3-(1-naphthyl)urea is an organic compound featuring a urea functional group, crucial in numerous biologically active molecules. It consists of a bromophenyl group and a naphthyl group connected to a central urea moiety, potentially giving it biological activity and uses in medicinal chemistry. The molecular formula is C15H14BrN2O, characterized by a specific arrangement of aromatic rings that may enhance its interaction with biological targets.
Potential Biological Activities
This compound has been studied for potential biological activities, especially in cancer treatment. Compounds with similar structures may inhibit kinases involved in cancer progression. Urea derivatives have been linked to anti-cancer properties because they can inhibit specific signaling pathways. The presence of halogens like bromine in the structure may also increase lipophilicity and cellular uptake, potentially improving efficacy against target cells.
Studies on how this compound interacts with biological targets are important for understanding its pharmacological profile. Research suggests that similar urea structures often interact with protein kinases, which can inhibit cell proliferation. Techniques such as molecular docking and binding assays can help elucidate its mechanism of action and therapeutic potential.
Kinase Inhibitor Examples
Several compounds share structural similarities with this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Sorafenib | Urea derivative with multiple aromatic rings | Potent kinase inhibitor for cancer |
Regorafenib | Similar urea structure with fluorine substitutions | Effective against various tumors |
Donafenib | Contains a urea moiety and multiple aromatic systems | Used in targeted cancer therapies |
1-(4-Chlorophenyl)-3-(1-naphthyl)urea | Chlorine substituent instead of bromine | Potentially different biological activities |
The specific combination of bromine and naphthyl groups in this compound may give it unique pharmacokinetic and pharmacodynamic properties compared to other compounds.
Reactivity
The urea functional group in this compound is responsible for its reactivity and can undergo various chemical transformations. These reactions allow for the synthesis of many derivatives with potentially enhanced biological properties.
Applications
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(1-naphthyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-3-(1-naphthyl)amine
- 1-(4-Bromophenyl)-3-(2-naphthyl)urea
- 1-(4-Chlorophenyl)-3-(1-naphthyl)urea
Uniqueness
1-(4-Bromophenyl)-3-(1-naphthyl)urea is unique due to the presence of both a bromophenyl group and a naphthyl group, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets.
Biological Activity
1-(4-Bromophenyl)-3-(1-naphthyl)urea (CAS No. 86138-45-6) is an organic compound characterized by a urea functional group, which is integral to many biologically active molecules. Its structure comprises a bromophenyl group and a naphthyl group attached to the central urea moiety, contributing to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C15H14BrN2O. The presence of the bromine substituent enhances lipophilicity and cellular uptake, potentially increasing its efficacy against target cells. The compound's unique arrangement of aromatic rings enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar urea derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, studies indicate that compounds with urea structures can interact with protein kinases, leading to inhibited cell proliferation .
- Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties, showing potential against various pathogens due to its structural characteristics .
Synthesis Methods
Various methods have been developed for synthesizing this compound. A notable method involves the nucleophilic addition of amines to isocyanates under mild conditions, which allows for scalability and efficiency in producing urea derivatives .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound and their unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Sorafenib | Urea derivative with multiple aromatic rings | Potent kinase inhibitor for cancer |
Regorafenib | Similar urea structure with fluorine substitutions | Effective against various tumors |
Donafenib | Contains a urea moiety and multiple aromatic systems | Used in targeted cancer therapies |
1-(4-Chlorophenyl)-3-(1-naphthyl)urea | Chlorine substituent instead of bromine | Potentially different biological activities |
The distinct combination of bromine and naphthyl groups in this compound may confer unique pharmacokinetic and pharmacodynamic properties compared to these similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Cancer Treatment : A study demonstrated that derivatives of this compound exhibited significant inhibition of tumor cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Activity : Research indicated that this compound showed promising activity against resistant strains of bacteria, comparable to standard antibiotics .
Table: Summary of Biological Activity Studies
Properties
CAS No. |
86138-45-6 |
---|---|
Molecular Formula |
C17H13BrN2O |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C17H13BrN2O/c18-13-8-10-14(11-9-13)19-17(21)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,19,20,21) |
InChI Key |
UVTMXZWZBDRRMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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